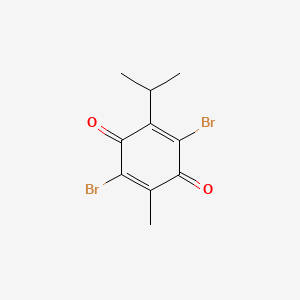

Dibromothymoquinone

Description

At low concentrations, this compound inhibits reduction of conventional hydrophilic electron acceptors, probably acting as a plastoquinone antagonist. At higher concentrations, it acts as an electron acceptor, intercepting electrons either before or at the site of its inhibitory activity.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-methyl-6-propan-2-ylcyclohexa-2,5-diene-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-4(2)6-8(12)9(13)5(3)7(11)10(6)14/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHZELQYJPWSMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)Br)C(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183343 |

Source

|

| Record name | Dibromothymoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29096-93-3 |

Source

|

| Record name | 2,5-Dibromo-3-methyl-6-isopropyl-p-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29096-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromothymoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029096933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromothymoquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04646 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibromothymoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromo-3-isopropyl-6-methylbenzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMOTHYMOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BY5UFN2U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibromothymoquinone (DBMIB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromothymoquinone (DBMIB), a synthetic derivative of thymoquinone, is a widely utilized research tool in the fields of bioenergetics and photosynthesis. Its primary and most well-characterized function is as a potent and specific inhibitor of the cytochrome b6f complex in the photosynthetic electron transport chain and the analogous complex III (cytochrome bc1 complex) in the mitochondrial respiratory chain. By acting as a plastoquinone antagonist, DBMIB has been instrumental in elucidating the sequence of electron carriers and the mechanism of electron flow in these vital energy-transducing systems. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Identification

This compound is a brominated p-benzoquinone with a methyl and an isopropyl substituent on the quinone ring.

-

IUPAC Name: 2,5-dibromo-3-methyl-6-(propan-2-yl)cyclohexa-2,5-diene-1,4-dione[1]

-

SMILES String: CC1=C(C(=O)C(=C(C1=O)Br)C(C)C)Br[1]

-

InChI Key: GHHZELQYJPWSMG-UHFFFAOYSA-N[1]

Physicochemical and Biological Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀Br₂O₂ | [1] |

| Molecular Weight | 321.99 g/mol | [1] |

| CAS Number | 29096-93-3 | [1] |

| Appearance | Powder, crystals, or chunks | |

| Melting Point | 70-72 °C | |

| Boiling Point | 318 °C at 760 mmHg | |

| Solubility | Soluble in organic solvents such as ethanol and DMSO | [1] |

| Primary Target | Cytochrome b6f complex (photosynthesis), Cytochrome bc1 complex (respiration) | [2] |

| Mechanism of Action | Competitive inhibitor at the quinol oxidation (Qo) site | [2] |

Mechanism of Action: Inhibition of Photosynthetic Electron Transport

This compound exerts its inhibitory effect by acting as a competitive inhibitor at the plastoquinol (PQH₂) oxidation site (the Q₀ site) of the cytochrome b6f complex. This complex is a central component of the photosynthetic electron transport chain, mediating electron transfer from photosystem II (PSII) to photosystem I (PSI).

By binding to the Q₀ site, DBMIB prevents the oxidation of plastoquinol, thereby blocking the transfer of electrons to the subsequent carriers in the chain, namely the Rieske iron-sulfur protein and cytochrome f. This inhibition effectively halts linear electron flow from PSII to PSI, leading to an accumulation of reduced plastoquinone and an oxidized state of the electron carriers downstream of the cytochrome b6f complex.

Caption: DBMIB inhibits the photosynthetic electron transport chain.

Experimental Protocols

This compound is a crucial tool for studying photosynthetic and respiratory electron transport. Below are detailed methodologies for key experiments utilizing DBMIB.

In Vitro Chlorophyll a Fluorescence Assay for PSII Activity

This protocol measures the effect of DBMIB on the quantum efficiency of Photosystem II by analyzing changes in chlorophyll a fluorescence.

1. Preparation of Thylakoid Membranes:

-

Isolate thylakoid membranes from fresh spinach leaves or other plant material as described by Tiwari et al. (2016).[1]

-

Homogenize leaf tissue in a cold isolation buffer (e.g., 330 mM Sorbitol, 5 mM MgCl₂, 10 mM NaCl, 50 mM HEPES, pH 7.6).[1]

-

Filter the homogenate through layers of cheesecloth and centrifuge at low speed to pellet debris.

-

Centrifuge the supernatant at a higher speed to pellet the thylakoid membranes.

-

Resuspend the thylakoids in a small volume of the isolation buffer and determine the chlorophyll concentration spectrophotometrically.

2. Preparation of DBMIB Stock Solution:

-

Prepare a 10 mM stock solution of DBMIB by dissolving the appropriate amount in ethanol or dimethyl sulfoxide (DMSO).[1]

-

Store the stock solution at -20°C in the dark.

3. Fluorescence Measurement:

-

Use a pulse amplitude modulation (PAM) fluorometer.

-

Dark-adapt the thylakoid suspension (at a chlorophyll concentration of 10-15 µg/mL) for at least 20 minutes before measurement.

-

Measure the minimal fluorescence (F₀) using a weak measuring beam.

-

Apply a saturating pulse of light (e.g., >3000 µmol photons m⁻² s⁻¹) to measure the maximal fluorescence (Fₘ).

-

Calculate the maximum quantum yield of PSII as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

Add DBMIB to the thylakoid suspension at various final concentrations (e.g., 0.1, 1, 5, 10 µM) and incubate for 5 minutes in the dark.[1]

-

Repeat the F₀ and Fₘ measurements for each DBMIB concentration.

4. Data Analysis:

-

Plot the Fᵥ/Fₘ values against the DBMIB concentration.

-

Observe the decrease in Fᵥ/Fₘ with increasing DBMIB concentration, indicating the inhibition of electron transport downstream of PSII.

Oxygen Evolution Inhibition Assay

This assay directly measures the effect of DBMIB on the rate of photosynthetic oxygen evolution using a Clark-type oxygen electrode.

1. Preparation of Thylakoids and DBMIB Stock:

-

Prepare isolated thylakoids and a DBMIB stock solution as described in Protocol 5.1.

2. Oxygen Evolution Measurement:

-

Calibrate a Clark-type oxygen electrode with air-saturated and oxygen-depleted water.

-

Add a known volume of thylakoid suspension (e.g., to a final chlorophyll concentration of 20-50 µg/mL) to the electrode chamber containing a suitable assay buffer (e.g., the isolation buffer from 5.1).

-

Add an artificial electron acceptor for PSII, such as 2,6-dichlorophenolindophenol (DCPIP) or potassium ferricyanide, to the chamber.

-

Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

-

Inject a small volume of the DBMIB stock solution into the chamber to achieve the desired final concentration (e.g., 10 µM) and continue recording the oxygen evolution rate.[1]

3. Data Analysis:

-

Calculate the rate of oxygen evolution before and after the addition of DBMIB.

-

Express the inhibition as a percentage of the initial rate. The significant decrease in oxygen evolution in the presence of DBMIB demonstrates its inhibitory effect on the electron transport chain.

Caption: Workflow for assessing DBMIB's inhibitory properties.

Conclusion

This compound remains an indispensable tool for researchers investigating electron transport processes in photosynthesis and respiration. Its well-defined site of action allows for the precise dissection of these complex pathways. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental application, as outlined in this guide, is essential for its effective use in scientific inquiry. When using DBMIB, it is important to consider potential side effects, such as chlorophyll fluorescence quenching at higher concentrations, and to include appropriate controls in experimental designs.

References

Synthesis of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone, a halogenated derivative of the bioactive natural product thymoquinone. This compound serves as a valuable intermediate in organic synthesis and holds potential for investigation in medicinal chemistry and materials science. This document outlines a feasible synthetic protocol, summarizes key quantitative data, and visualizes the synthetic workflow and a relevant biological signaling pathway.

Synthetic Pathway Overview

The synthesis of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone, also known as dibromothymoquinone, is achieved through the direct bromination of thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone). Thymoquinone, the starting material, is a readily available natural product that can be isolated from the seeds of Nigella sativa. The reaction proceeds via an electrophilic substitution mechanism where bromine atoms are introduced onto the electron-rich quinone ring.

The selection of the brominating agent and reaction conditions is crucial to achieve the desired dibrominated product in good yield and purity. While various brominating agents can be employed, N-bromosuccinimide (NBS) is a suitable choice as it provides a controlled source of electrophilic bromine, minimizing over-bromination and side reactions. The reaction is typically carried out in a suitable organic solvent, and a radical initiator can be used to facilitate the reaction.

Experimental Protocol: Synthesis of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone

This protocol is a representative procedure based on established methods for the bromination of substituted quinones. Researchers should adapt and optimize the conditions as necessary based on their laboratory settings and available equipment.

Materials:

-

Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (Note: CCl₄ is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood. Acetonitrile is a less toxic alternative.)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve thymoquinone (1.0 eq) in the chosen solvent (carbon tetrachloride or acetonitrile).

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (2.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove succinimide.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone

| Property | Value |

| Molecular Formula | C₁₀H₁₀Br₂O₂ |

| Molecular Weight | 321.99 g/mol |

| Appearance | Yellow solid |

| Melting Point | 70-72 °C |

| CAS Number | 29096-93-3 |

| ¹H NMR (CDCl₃, δ) | 3.48 (sept, 1H, J = 7.0 Hz, -CH(CH₃)₂), 2.28 (s, 3H, -CH₃), 1.32 (d, 6H, J = 7.0 Hz, -CH(CH₃)₂) |

| IR (KBr, cm⁻¹) | ~1660 (C=O), ~1600 (C=C) |

| Mass Spec (m/z) | Calculated for C₁₀H₁₀Br₂O₂: 319.90, 321.90, 323.89 (isotopic pattern for 2 Br atoms) |

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic workflow for the preparation of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone from thymoquinone.

Caption: Synthetic workflow for 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone.

Biological Context: Thymoquinone and Cancer Signaling Pathways

While the specific biological activities of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone are a subject for further investigation, its precursor, thymoquinone, is well-documented for its anticancer properties. Thymoquinone exerts its effects by modulating multiple key signaling pathways that are often dysregulated in cancer cells, leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis. The diagram below illustrates the inhibitory effects of thymoquinone on several critical oncogenic signaling pathways.

Caption: Thymoquinone's inhibitory effects on key cancer signaling pathways.

Dibromothymoquinone (DBMIB): A Technical Guide to its Mechanism of Action in Photosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromothymoquinone (DBMIB) is a synthetic quinone analog that has been instrumental in the study of photosynthetic electron transport for over four decades.[1] It functions as a potent and specific inhibitor of the cytochrome b6f complex, a critical enzymatic bridge in the thylakoid membrane that connects Photosystem II (PSII) and Photosystem I (PSI).[1][2] By acting as a competitive inhibitor and plastoquinone antagonist, DBMIB blocks the oxidation of plastoquinol (PQH2) at the Qo site of the cytochrome b6f complex.[1][3][4] This action effectively halts linear electron flow, thereby inhibiting the reduction of downstream electron carriers like plastocyanin and preventing the generation of ATP and NADPH.[2][3] This guide provides an in-depth analysis of DBMIB's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the inhibitor's impact on photosynthetic pathways.

Core Mechanism of Action

The photosynthetic electron transport chain relies on the sequential transfer of electrons from water to NADP+. The cytochrome b6f complex plays a central role in this process, oxidizing plastoquinol reduced by PSII and transferring electrons to plastocyanin, which in turn reduces PSI.[5]

DBMIB's primary mechanism of action is the competitive inhibition of the cytochrome b6f complex.[3] Its structure mimics that of plastoquinone, allowing it to bind to the plastoquinol oxidation site (Qo site) on the complex.[2][4] This binding prevents the native plastoquinol (PQH2) from docking and transferring its electrons to the Rieske iron-sulfur protein (ISP) and subsequently to cytochrome f.[4]

Key points of the mechanism include:

-

Competitive Binding: DBMIB competes with PQH2 for the Qo binding site.[3]

-

Inhibition of PQH2 Oxidation: By occupying the Qo site, DBMIB blocks the oxidation of PQH2, causing the pool of reduced plastoquinone to accumulate in the thylakoid membrane.[4][6]

-

Interruption of Electron Flow: The blockage prevents the transfer of electrons downstream to cytochrome f, plastocyanin, and PSI.[2][3]

-

Dual Binding Sites: Research has shown that two molecules of DBMIB can occupy the Qo site simultaneously.[4][5][7][8] These are referred to as high-affinity (proximal) and low-affinity (distal) sites, each with distinct effects on the conformation and function of the Rieske iron-sulfur protein.[5][7][8]

Visualization: Site of DBMIB Inhibition in the Electron Transport Chain

The following diagram illustrates the linear photosynthetic electron transport chain and pinpoints the precise location of inhibition by DBMIB.

Quantitative Data Presentation

DBMIB's potency is characterized by its dissociation constants (KD) and the concentration required for 50% inhibition (IC50). Studies have identified two distinct binding affinities at the Qo site.

| Parameter | Value | Target Site | Significance | Reference |

| High-Affinity KD | ~137 nM | Proximal Qo Niche | Responsible for primary inhibition of the complex. | [5] |

| Low-Affinity KD | ~50 µM | Distal Qo Niche | Occupancy at higher concentrations leads to significant changes in the EPR spectrum of the Rieske 2Fe-2S cluster. | [5] |

| IC50 (Typical) | 1-2 µM | Plastoquinol Oxidation | Concentration for potent inhibition of PSII electron acceptor activity and quenching of chlorophyll excited states. | [1] |

Note: Absolute values can vary depending on the experimental system (e.g., isolated thylakoids, intact chloroplasts) and conditions.

Experimental Protocols

The inhibitory effects of DBMIB are commonly characterized using several key experimental methodologies.

Protocol: Measurement of Photosynthetic Oxygen Evolution

This protocol uses a Clark-type oxygen electrode to measure the rate of oxygen evolution from isolated thylakoid membranes, which is a direct measure of PSII activity.

1. Thylakoid Isolation:

-

Homogenize fresh spinach leaves in a chilled isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2).

-

Filter the homogenate through layers of cheesecloth and miracloth.

-

Centrifuge the filtrate at low speed (e.g., 200 x g) to remove debris.

-

Centrifuge the supernatant at a higher speed (e.g., 4000 x g) to pellet the thylakoid membranes.

-

Resuspend the pellet in a small volume of the isolation buffer and determine the chlorophyll concentration spectrophotometrically.

2. Oxygen Evolution Assay:

-

Calibrate a Clark-type oxygen electrode system with air-saturated water and a zero-oxygen solution (e.g., sodium dithionite).

-

Prepare a reaction mixture in the electrode chamber containing a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl2) and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or potassium ferricyanide).

-

Add a known concentration of thylakoids (e.g., 10-20 µg chlorophyll/mL).

-

Add DBMIB from a stock solution (typically dissolved in ethanol or DMSO) to achieve the desired final concentrations. Include a control with the solvent alone.

-

Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

-

Calculate the percent inhibition at each DBMIB concentration relative to the control to determine the IC50 value.

Visualization: Experimental Workflow for O₂ Evolution Assay

References

- 1. Re-evaluation of the side effects of cytochrome b6f inhibitor this compound on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. The inhibitor DBMIB provides insight into the functional architecture of the Qo site in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Role of Dibromothymoquinone in Blocking Electron Transport Chains: A Technical Guide

Introduction

Dibromothymoquinone (2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone), commonly known as DBMIB, is a potent and widely utilized chemical inhibitor in the study of bioenergetics. For decades, it has served as an invaluable tool for elucidating the mechanisms of photosynthetic and mitochondrial electron transport. DBMIB is a synthetic analogue of plastoquinone and ubiquinone, allowing it to act as a competitive antagonist at the quinol oxidation (Qo) site of cytochrome complexes.[1][2][3] Its primary action is the interruption of electron flow through the cytochrome b6f complex in chloroplasts and the analogous cytochrome bc1 complex (Complex III) in mitochondria, effectively halting the electron transport chain at a specific, well-defined point.[3][4] This guide provides a detailed technical overview of DBMIB's mechanism of action, binding sites, and the experimental protocols used to study its effects, intended for researchers and professionals in life sciences and drug development.

Mechanism of Action

DBMIB functions as a competitive inhibitor by binding to the Qo site of cytochrome bc complexes, thereby preventing the oxidation of the native quinol substrates—plastoquinol (PQH₂) in photosynthesis and ubiquinol (UQH₂) in respiration.[2][3]

-

In Photosynthesis: The photosynthetic electron transport chain involves the movement of electrons from Photosystem II (PSII) to Photosystem I (PSI) via the cytochrome b6f complex. DBMIB blocks the transfer of electrons from reduced plastoquinol to the Rieske iron-sulfur protein (ISP) within the b6f complex.[3] This inhibition prevents the subsequent reduction of plastocyanin (PC), a mobile electron carrier that shuttles electrons to PSI.[1][3] Components upstream of the b6f complex, such as PSII and the plastoquinone pool, can remain functional, leading to an accumulation of reduced plastoquinone.[1]

-

In Mitochondrial Respiration: In the mitochondrial respiratory chain, the cytochrome bc1 complex (Complex III) catalyzes the transfer of electrons from ubiquinol to cytochrome c. DBMIB inhibits this process by binding to the Qo site, competing with ubiquinol and blocking the transfer of electrons to the Rieske ISP and subsequently to cytochrome c1.[4][5] This disrupts the Q-cycle, a key mechanism for proton pumping across the inner mitochondrial membrane.

Molecular Binding Sites

The inhibitory action of DBMIB is a result of its specific interaction with the Qo pocket of the cytochrome complex. Research has revealed a complex binding mechanism involving more than one location.

-

Dual-Niche Occupancy at the Qo Site: Electron Paramagnetic Resonance (EPR) studies and kinetic measurements suggest that two molecules of DBMIB can simultaneously occupy the Qo site.[6] These are described as a high-affinity site in the "proximal niche" (near heme bL) and a low-affinity site in the "distal niche" (closer to the Rieske ISP).[6] The binding of DBMIB at the distal niche is responsible for the characteristic changes observed in the EPR spectrum of the Rieske 2Fe-2S cluster.[6]

-

Peripheral Binding Site: X-ray crystallography has identified a surprising DBMIB binding site on the periphery of the cytochrome b6f complex, approximately 19 Å away from the Rieske ISP.[7][8] This finding has led to the hypothesis that DBMIB may initially bind to this peripheral, non-inhibitory site and then, possibly in a light-activated or turnover-dependent manner, move to the inhibitory Qo pocket.[7][8]

The interaction of DBMIB with the Rieske ISP is critical. Binding of DBMIB alters the conformation of the ISP, locking it in a position close to heme bL and shifting the pKa of a redox-linked proton on the cluster.[1]

Quantitative Inhibition Data

The inhibitory potency of DBMIB can vary significantly depending on the organism, the specific complex, and the experimental conditions. The following table summarizes available quantitative data.

| Complex/System | Organism/Source | Parameter | Value | Reference(s) |

| Cytochrome bc1 Complex | Yeast | IC50 | 5 nM | [4] |

| Mitochondrial Electron Transport | Mung Bean | Half-maximal Inhibition (Alternate Pathway) | 20 µM | [5] |

| Mitochondrial Electron Transport | Mung Bean | Half-maximal Inhibition (Cyanide-sensitive Pathway) | 40 µM | [5] |

| Cytochrome b6f Complex | General | Stoichiometry | 1 molecule per electron transport chain | [4] |

| Cytochrome b6f Complex | Spinach, C. reinhardtii | Stoichiometry | 2 molecules per Qo site | [6] |

Experimental Protocols

Investigating the effects of DBMIB involves several key biophysical and biochemical techniques.

Flash-Induced Cytochrome f Redox Kinetics

This spectrophotometric method measures the rate of electron transfer through the cytochrome b6f complex by observing the redox state of cytochrome f following a brief, saturating flash of light.

Objective: To determine the inhibitory effect of DBMIB on the re-reduction of cytochrome f after its photo-oxidation by PSI.

Generalized Protocol:

-

Sample Preparation: Isolate thylakoid membranes or use intact cells (e.g., cyanobacteria) suspended in an appropriate buffer. Chlorophyll concentration is typically adjusted to 10-60 µM.[9]

-

Inhibitor Addition: Add the Photosystem II inhibitor DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) to block linear electron flow from PSII, isolating the cyclic electron flow around PSI.

-

DBMIB Titration: Prepare a series of samples with varying concentrations of DBMIB (e.g., 0-10 µM).

-

Measurement: Place the sample in a cuvette within a flash spectrophotometer. The apparatus should be capable of delivering a short (e.g., 10 µs) saturating actinic flash and monitoring absorbance changes at wavelengths specific to cytochrome f redox changes (e.g., 554 nm).[9]

-

Data Acquisition: Trigger a flash to oxidize the electron transport chain components, including cytochrome f. Record the subsequent absorbance change in the dark as cytochrome f is re-reduced by electrons from the plastoquinol pool (via the b6f complex).

-

Analysis: In the absence of DBMIB, cytochrome f will be rapidly re-reduced (timescale of milliseconds).[7] In the presence of effective concentrations of DBMIB, this re-reduction will be significantly slowed or completely inhibited. Plot the rate of cytochrome f reduction as a function of DBMIB concentration to determine the inhibitory kinetics.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is used to probe the local environment of paramagnetic centers, such as the [2Fe-2S] cluster of the Rieske protein, providing insight into how DBMIB binding affects its structure and redox properties.[1][10]

Objective: To observe changes in the EPR spectrum of the Rieske iron-sulfur protein upon DBMIB binding.

Generalized Protocol:

-

Sample Preparation: Use purified, concentrated cytochrome b6f or bc1 complex (e.g., 4.0 mg/ml).[11] The sample must be prepared under anaerobic conditions to control the redox state.

-

Redox Titration: Perform anaerobic potentiometric redox titrations to precisely set the electrochemical potential of the sample.[11]

-

DBMIB Addition: Add DBMIB at various stoichiometric ratios (e.g., 1, 2, or >2 molecules of DBMIB per complex monomer) to the prepared samples.

-

EPR Sample Loading: Transfer the anaerobic sample into quartz EPR tubes and freeze rapidly in liquid nitrogen to trap the desired state.

-

EPR Measurement: Collect EPR spectra at cryogenic temperatures (e.g., 17-20 K).[11] Typical instrument settings for Rieske proteins include a microwave frequency around 9.5 GHz and a microwave power of ~5 mW.[11]

-

Analysis: The Rieske protein has a characteristic EPR signal (e.g., g-values around g_z=2.03, g_y=1.90, g_x=1.75). Binding of DBMIB, particularly at the distal site, induces a distinct change in the EPR spectrum, reflecting a conformational change and altered electronic environment of the [2Fe-2S] cluster.[6]

Chlorophyll a Fluorescence Measurement

This non-invasive technique assesses the efficiency of Photosystem II photochemistry and can reveal downstream blocks in the electron transport chain.

Objective: To measure the effect of DBMIB on the redox state of the plastoquinone pool by monitoring PSII fluorescence yield.

Generalized Protocol:

-

Sample Preparation: Use intact leaves, algal cells, or isolated thylakoids. Samples must be dark-adapted for a period (e.g., 20-30 minutes) prior to measurement to ensure all PSII reaction centers are "open" (primary quinone acceptor, QA, is oxidized).[12][13]

-

DBMIB Incubation: Incubate the samples with the desired concentration of DBMIB.

-

Measurement Setup: Place the sample in a chlorophyll fluorometer (e.g., a PAM fluorometer).

-

Induction Curve: Illuminate the dark-adapted sample with a continuous actinic light. The blockage of PQH₂ re-oxidation by DBMIB will cause the PQ pool to become rapidly and highly reduced. This "closes" PSII reaction centers, leading to a rapid rise in chlorophyll fluorescence to a high, sustained level.

-

Quenching Analysis: Alternatively, use a saturating pulse method on a light-adapted sample. In a DBMIB-treated sample, photochemical quenching (qP) will be very low (approaching zero) because the electron acceptors downstream of PSII are fully reduced and unable to accept further electrons.

-

Analysis: Compare fluorescence parameters such as Fv/Fm (maximum quantum yield of PSII) and Y(II) (effective quantum yield of PSII under illumination) between control and DBMIB-treated samples. A dramatic decrease in Y(II) and qP upon illumination is a hallmark of DBMIB's inhibitory action.[14]

Side Effects and Experimental Caveats

While DBMIB is a powerful tool, its use requires careful consideration of its side effects to avoid misinterpretation of data.

-

Chlorophyll Fluorescence Quenching: DBMIB can act as a quencher of chlorophyll excited states in the PSII antenna, independent of its action on the b6f complex. This can lower the overall fluorescence yield and complicate the interpretation of fluorescence data.[15]

-

PSII Electron Acceptor: DBMIB can act as an artificial electron acceptor from PSII, particularly at concentrations around 2 µM.[15] This can retard the reduction of the plastoquinone pool, an effect opposite to its primary inhibitory role.

-

Redox Activity: As a quinone, DBMIB itself is redox-active. At higher concentrations, it can mediate an artificial bypass of the cytochrome b6f complex, shuttling electrons directly from the PQ pool to PSI.

These side effects are concentration-dependent, often occurring in the same range (e.g., 1-2 µM) used for effective b6f inhibition.[15] Therefore, it is critical to perform concentration-dependent titrations and use the lowest effective concentration possible for the desired inhibition.

Mandatory Visualizations

Figure 1: DBMIB blocks the photosynthetic electron transport chain at the Qo site of the cytochrome b6f complex.

Figure 2: DBMIB inhibits mitochondrial respiration at the Qo site of Complex III (cytochrome bc1).

Figure 3: Dual-niche binding model of DBMIB within the Qo pocket of the cytochrome complex.

References

- 1. The Qo-site inhibitor DBMIB favours the proximal position of the chloroplast Rieske protein and induces a pK-shift of the redox-linked proton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 29096-93-3 | Benchchem [benchchem.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. Catalytic Reactions and Energy Conservation in the Cytochrome bc1 and b6f Complexes of Energy-Transducing Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of this compound on mung bean mitochondrial electron transfer and membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inhibitor DBMIB provides insight into the functional architecture of the Qo site in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intraprotein transfer of the quinone analogue inhibitor 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone in the cytochrome b6f complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intraprotein transfer of the quinone analogue inhibitor 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Electron Paramagnetic Resonance Spectroscopy of Metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frequently asked questions about in vivo chlorophyll fluorescence: practical issues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. licor.com [licor.com]

- 14. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]

- 15. Re-evaluation of the side effects of cytochrome b6f inhibitor this compound on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Binding Site of DBMIB on Cytochrome b6f: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone (DBMIB) is a widely utilized inhibitor in the study of photosynthetic electron transport. Its primary target is the cytochrome b6f complex, a crucial enzyme that links Photosystem II and Photosystem I. This technical guide provides an in-depth analysis of the binding site of DBMIB on the cytochrome b6f complex, consolidating structural data, quantitative binding affinities, and detailed experimental protocols. The mechanism of inhibition and the structural basis of DBMIB's interaction are elucidated through a combination of crystallographic and spectroscopic data, offering a comprehensive resource for researchers in photosynthesis and bioenergetics, as well as for professionals in drug development exploring quinone-binding sites.

Introduction

The cytochrome b6f complex is a dimeric membrane protein complex that plays a pivotal role in oxygenic photosynthesis by oxidizing plastoquinol (PQH2) and reducing plastocyanin. This process is coupled to the translocation of protons across the thylakoid membrane, generating a proton motive force for ATP synthesis. The enzymatic activity of the cytochrome b6f complex is centered around its quinol oxidation (Qo) site, which is the primary target for a variety of inhibitors, including DBMIB.

DBMIB acts as a competitive inhibitor, blocking the plastoquinol (PQH₂) binding site on the cytochrome b6f complex and thereby preventing the transfer of electrons from reduced plastoquinone to the complex.[1][2] This inhibition halts the downstream electron flow to plastocyanin and Photosystem I.[2] Understanding the precise binding interactions of DBMIB is crucial for dissecting the mechanism of the Q-cycle and for the rational design of new inhibitors or modulators of photosynthetic electron transport.

DBMIB Binding Sites on Cytochrome b6f

Structural and kinetic studies have revealed that DBMIB interacts with the cytochrome b6f complex at two distinct sites: a high-affinity peripheral site and a low-affinity inhibitory site proximal to the [2Fe-2S] cluster of the Rieske iron-sulfur protein (ISP).[3][4]

The High-Affinity Peripheral Binding Site

X-ray crystallographic studies of the cytochrome b6f complex from Mastigocladus laminosus co-crystallized with DBMIB have identified a high-affinity binding site.[3][5] This site is located at a peripheral position, approximately 19 Å away from the [2Fe-2S] cluster, which is the expected site of inhibition.[3][5][6] It resides in a p-side water-membrane interfacial niche, bounded by cytochrome f, subunit IV, and cytochrome b6.[3][5][6]

The residues surrounding this high-affinity site include:

-

Subunit IV: Met-61, Val-62, Gly-63, Glu-64, and Leu-76 of the ef loop.[3]

-

Cytochrome b6: Asp-141 and Val-143 at the N-terminal end of the cd1 helix.[3]

-

Cytochrome f: Lys-146, Ala-148, and His-150.[3]

The Low-Affinity Inhibitory Binding Site (Qo Site)

While the crystal structure reveals a peripheral binding site, the inhibitory action of DBMIB occurs at the Qo site, proximal to the Rieske [2Fe-2S] cluster.[4][6] It is proposed that DBMIB initially binds to the high-affinity peripheral site and then, in a light-activated process, moves to the low-affinity inhibitory site near the [2Fe-2S] cluster to exert its function.[5][6] This movement is thought to occur through a channel within the protein complex.[3]

Electron Paramagnetic Resonance (EPR) spectroscopy studies on oriented cytochrome b6f complexes have provided further insight into the dual-site occupancy.[4]

-

With a single DBMIB molecule bound (high-affinity state): The ISP is oriented with its [2Fe-2S] cluster towards cytochrome f, a conformation referred to as the "proximal niche".[4]

-

With two or more DBMIB molecules bound (low-affinity state): The Rieske ISP is in a position resembling that observed with other inhibitors like stigmatellin, suggesting binding at the "distal niche" which is closer to the [2Fe-2S] cluster and is the inhibitory site.[4]

A recent high-resolution cryo-EM structure of the spinach cytochrome b6f complex with DBMIB bound clearly shows the inhibitor in the active site (Qp), where it traps the Rieske ISP head domain in the b-position.[7] In this conformation, a hydrogen bond is formed between a carbonyl group of DBMIB and the Nε atom of His128 of the ISP, which coordinates the [2Fe-2S] cluster.[7]

Quantitative Binding Data

The interaction of DBMIB with the cytochrome b6f complex has been quantified through kinetic and binding studies.

| Parameter | Value | Organism/System | Method | Reference |

| Apparent Dissociation Constant (Kd) | ~6 nM | Chloroplast thylakoid membranes | Inhibition of electron transfer kinetics | [8] |

| Binding Site Titer | 1 mmol / mol chlorophyll | Chloroplast thylakoid membranes | Inhibition of electron transfer kinetics | [8] |

| DBMIB:Cytochrome b6f Dimer Stoichiometry for Inhibition | 1:1 | Chloroplast thylakoid membranes | Inhibition of electron transfer kinetics | [8] |

These data suggest that the binding of a single DBMIB molecule to the dimeric cytochrome b6f complex is sufficient to completely inhibit plastoquinol oxidation.[8]

Experimental Protocols

X-ray Crystallography of the DBMIB-Cytochrome b6f Complex

Objective: To determine the three-dimensional structure of the cytochrome b6f complex with DBMIB bound.

Methodology (based on studies of M. laminosus complex): [9]

-

Purification of the Cytochrome b6f Complex: The complex is purified from thermophilic cyanobacterium, Mastigocladus laminosus, using established protocols.[9]

-

Crystallization: Crystals of the purified complex are obtained by hanging drop vapor diffusion at 4°C or 20°C.[9] The crystallization solution contains the purified protein, detergents (e.g., β-dodecyl maltoside), and a precipitant solution. DBMIB is included in the crystallization setup.

-

X-ray Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[9]

-

Structure Determination and Refinement: The structure is solved using molecular replacement with a known cytochrome b6f structure as a search model. The model is then refined against the collected diffraction data, and the position of the bound DBMIB molecule is identified from the electron density maps.[3]

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To investigate the orientation of the Rieske iron-sulfur protein upon DBMIB binding.

Methodology (based on studies of oriented cytochrome b6f): [4]

-

Sample Preparation: Purified cytochrome b6f complex is reconstituted into liposomes. The proteoliposomes are then oriented by drying onto Mylar films.

-

DBMIB Titration: The oriented samples are incubated with varying concentrations of DBMIB to achieve different binding stoichiometries (e.g., 1 DBMIB per complex, ≥2 DBMIBs per complex).

-

EPR Spectroscopy: EPR spectra of the Rieske [2Fe-2S] cluster are recorded at cryogenic temperatures. The orientation of the sample relative to the magnetic field is varied to determine the orientation of the g-tensor of the [2Fe-2S] cluster.

-

Data Analysis: The changes in the EPR spectra as a function of DBMIB concentration are analyzed to infer changes in the conformation and orientation of the Rieske iron-sulfur protein.[4]

Flash-Induced Cytochrome Redox Kinetics

Objective: To measure the inhibitory effect of DBMIB on electron transfer through the cytochrome b6f complex.

Methodology: [3]

-

Sample Preparation: Intact cells of a suitable organism (e.g., Synechococcus sp. PCC 7002) or isolated thylakoids are used.

-

Inhibitor Addition: Samples are incubated with varying concentrations of DBMIB.

-

Spectroscopic Measurement: Flash-induced absorbance changes are monitored using a spectrophotometer. The redox state of cytochrome f is typically followed by measuring absorbance changes at specific wavelengths (e.g., 554 nm).

-

Data Analysis: The rate of reduction of cytochrome f after a saturating light flash is measured. Inhibition by DBMIB is observed as a decrease in the rate and/or extent of cytochrome f reduction.

Visualizations

Signaling Pathway: DBMIB Inhibition of Photosynthetic Electron Transport

Caption: DBMIB inhibits the photosynthetic electron transport chain by blocking the Qo site of the cytochrome b6f complex.

Experimental Workflow: Investigating DBMIB Binding

Caption: Workflow for the structural and functional characterization of DBMIB binding to cytochrome b6f.

Logical Relationship: Dual-Site Binding and Inhibition Mechanism

Caption: The proposed mechanism of DBMIB inhibition involves initial binding to a high-affinity site followed by transfer to the low-affinity inhibitory site.

Conclusion

The interaction of DBMIB with the cytochrome b6f complex is a multi-step process involving at least two distinct binding sites. While crystallographic data has identified a high-affinity peripheral site, kinetic and spectroscopic evidence strongly supports the notion that the inhibitory action of DBMIB occurs at the Qo site, in close proximity to the Rieske [2Fe-2S] cluster. The proposed mechanism involves an initial binding event at the peripheral site, followed by a light-dependent translocation to the inhibitory Qo site. The quantitative binding data and detailed experimental protocols provided in this guide offer a robust framework for researchers studying photosynthetic electron transport and for those interested in the broader field of quinone-protein interactions. The continued investigation of inhibitors like DBMIB will undoubtedly provide further insights into the intricate mechanisms of energy conversion in biological systems.

References

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. researchgate.net [researchgate.net]

- 4. The inhibitor DBMIB provides insight into the functional architecture of the Qo site in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intraprotein transfer of the quinone analogue inhibitor 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone in the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2d2c - Crystal Structure Of Cytochrome B6F Complex with DBMIB From M. Laminosus - Summary - Protein Data Bank Japan [pdbj.org]

- 7. Molecular basis of plastoquinone reduction in plant cytochrome b6f - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitation of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone binding sites in chloroplast membranes: evidence for a functional dimer of the cytochrome b6f complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure of the Cytochrome b6f Complex: Quinone Analogue Inhibitors as Ligands of Heme cn - PMC [pmc.ncbi.nlm.nih.gov]

Early Inhibitory Effects of Dibromothymoquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromothymoquinone (DBMIB) is a synthetic quinone analog that has been instrumental in elucidating the mechanisms of photosynthetic and mitochondrial electron transport chains. Its primary mode of action is the inhibition of electron flow at the level of plastoquinone (PQ) in chloroplasts and ubiquinone (UQ) in mitochondria, making it a powerful tool for studying these fundamental biological processes. This technical guide provides an in-depth overview of early studies on the inhibitory effects of DBMIB, focusing on its mechanisms of action, experimental protocols for its study, and key quantitative data.

Mechanism of Action

DBMIB acts as a competitive inhibitor, structurally mimicking the native quinone molecules (plastoquinone and ubiquinone) and binding to their respective binding sites on protein complexes within the electron transport chains. This binding event physically obstructs the passage of electrons, effectively halting the downstream redox reactions.

Inhibition of Photosynthetic Electron Transport

In the thylakoid membranes of chloroplasts, DBMIB primarily targets the cytochrome b6f complex.[1] It binds to the Qo site of the complex, preventing the oxidation of plastoquinol (PQH2).[1] This blockage interrupts the linear electron flow from Photosystem II (PSII) to Photosystem I (PSI), thereby inhibiting the reduction of downstream electron carriers such as cytochrome f and plastocyanin.[2] At higher concentrations, DBMIB can also act as an electron acceptor itself. Furthermore, DBMIB has been shown to quench chlorophyll fluorescence, indicating an interaction with the light-harvesting antenna of PSII.[1][3]

Inhibition of Mitochondrial Electron Transport

In the inner mitochondrial membrane, DBMIB inhibits the cytochrome bc1 complex (Complex III) by acting as an antagonist of ubiquinone.[4] Similar to its action in chloroplasts, it binds to the Qo site of the complex, blocking the oxidation of ubiquinol and thus inhibiting the transfer of electrons to cytochrome c.[4] Early studies in mung bean mitochondria revealed that DBMIB inhibits both the main, cyanide-sensitive respiratory pathway and the alternate, cyanide-insensitive pathway, albeit through different mechanisms and with varying sensitivities.[5] It was also observed that DBMIB can decrease the fluidity of the inner mitochondrial membrane, which may contribute to its inhibitory effects.

Quantitative Data on Inhibitory Effects

The following tables summarize the key quantitative data from early studies on the inhibitory effects of this compound.

| System | Inhibitory Target | Measured Effect | Concentration / IC50 | Organism/Preparation | Reference |

| Photosynthesis | Cytochrome b6f complex | 100% inhibition of Hill-reaction (NADP, methylviologen) | 2 x 10⁻⁶ M | Spinach chloroplasts | [6] |

| Photosynthesis | Cytochrome b6f complex | 60% inhibition of Hill-reaction (ferricyanide) | 2 x 10⁻⁵ M | Spinach chloroplasts | [6] |

| Photosynthesis | Chlorophyll a in solution | Quenching of fluorescence (Stern-Volmer constant K) | 200 M⁻¹ | In solution | [7] |

| Photosynthesis | Isolated chloroplasts | Quenching of total variable fluorescence (K) | ~480,000 M⁻¹ | Isolated chloroplasts | [7] |

| Photosynthesis | Isolated chloroplasts | Quenching of constant fluorescence (K) | ~190,000 M⁻¹ | Isolated chloroplasts | [7] |

| Photosynthesis | PSII electron acceptor | Retarding plastoquinone pool reduction (maximal potency) | 2 µM | Spinach thylakoids | [1] |

| Photosynthesis | PSII antenna | Significant quenching of chlorophyll excited states | from 0.1 µM | Spinach thylakoids | [1] |

| Mitochondrial Respiration | bc1 complex | Inhibition titer for ubiquinol-cytochrome c reductase activity | 3-6 mol/mol of cytochrome c1 | Bovine heart mitochondria | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of DBMIB.

Isolation of Functional Chloroplasts

Objective: To isolate intact and functional chloroplasts from plant leaves for studying photosynthetic electron transport.

Materials:

-

Fresh spinach leaves (or other suitable plant material)

-

Grinding buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 0.1% BSA)

-

Resuspension buffer (e.g., grinding buffer without BSA)

-

Cheesecloth and Miracloth

-

Refrigerated centrifuge

Procedure:

-

Wash and de-vein the spinach leaves.

-

Cut the leaves into small pieces and place them in a pre-chilled blender with ice-cold grinding buffer.

-

Homogenize the leaves with short bursts (e.g., 3 x 5 seconds) to avoid overheating.

-

Filter the homogenate through several layers of cheesecloth and then through Miracloth into a chilled centrifuge tube.

-

Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts.

-

Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of ice-cold resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

Measurement of Photosystem II Activity (DCPIP Reduction Assay)

Objective: To measure the rate of electron transport through Photosystem II by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[8][9]

Materials:

-

Isolated chloroplasts

-

Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 5 mM MgCl2)

-

DCPIP solution (e.g., 1 mM)

-

DBMIB stock solution (in ethanol or DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer and chloroplasts (final chlorophyll concentration of ~10-20 µg/mL).

-

Add varying concentrations of DBMIB to different cuvettes, with a control cuvette receiving only the solvent. Incubate for a few minutes in the dark.

-

Add DCPIP to the cuvettes (final concentration ~50-100 µM).

-

Measure the absorbance at 600 nm in the dark to get a baseline.

-

Illuminate the cuvette with actinic light (e.g., a slide projector with a red filter) and record the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the rate of PSII electron transport.

-

Calculate the inhibition percentage for each DBMIB concentration relative to the control. The IC50 value can be determined by plotting the inhibition percentage against the DBMIB concentration.[10]

Chlorophyll a Fluorescence Quenching Analysis

Objective: To assess the effect of DBMIB on the efficiency of photosystem II photochemistry by measuring changes in chlorophyll fluorescence.[3][11]

Materials:

-

Isolated chloroplasts or intact leaves

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

DBMIB stock solution

Procedure:

-

Dark-adapt the sample (chloroplast suspension or leaf) for at least 15-20 minutes.

-

Measure the minimal fluorescence (Fo) using a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm).

-

Calculate the maximal quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm).

-

Treat the sample with varying concentrations of DBMIB and repeat steps 2-4.

-

Analyze the quenching of Fo and Fm, as well as the decrease in Fv/Fm, to characterize the inhibitory effect of DBMIB on PSII.

Isolation of Mitochondria

Objective: To isolate functional mitochondria from plant or animal tissues for studying respiratory electron transport.

Materials:

-

Fresh tissue (e.g., mung bean hypocotyls, rat liver)

-

Isolation buffer (e.g., 0.3 M mannitol, 10 mM KCl, 5 mM MgCl2, 10 mM potassium phosphate buffer pH 7.2, 1 mM EDTA, 0.1% BSA)

-

Wash buffer (e.g., isolation buffer without BSA)

-

Homogenizer (e.g., Potter-Elvehjem)

-

Refrigerated centrifuge

Procedure:

-

Mince the tissue in ice-cold isolation buffer.

-

Homogenize the tissue gently.

-

Filter the homogenate through cheesecloth.

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet the mitochondria.

-

Discard the supernatant and resuspend the mitochondrial pellet in wash buffer.

-

Repeat the high-speed centrifugation and resuspend the final pellet in a minimal volume of wash buffer.

-

Determine the protein concentration using a suitable method (e.g., Bradford assay).

Measurement of Mitochondrial Electron Transport (Succinate-Cytochrome c Reductase Assay)

Objective: To measure the activity of the cytochrome bc1 complex (Complex III) by monitoring the reduction of cytochrome c with succinate as the electron donor.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.4, 1 mM EDTA)

-

Succinate solution (e.g., 1 M)

-

Cytochrome c solution (e.g., 10 mg/mL)

-

Potassium cyanide (KCN) solution (e.g., 100 mM, handle with extreme caution )

-

DBMIB stock solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, mitochondria, and KCN (to inhibit cytochrome c oxidase).

-

Add varying concentrations of DBMIB to different cuvettes, with a control receiving only the solvent.

-

Add cytochrome c to the cuvettes.

-

Initiate the reaction by adding succinate.

-

Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

Calculate the rate of cytochrome c reduction and determine the inhibitory effect of DBMIB as described for the DCPIP assay.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Inhibition of Photosynthetic Electron Transport by DBMIB.

Caption: Inhibition of Mitochondrial Electron Transport by DBMIB.

Caption: Experimental Workflow for the DCPIP Reduction Assay.

Conclusion

This compound remains an indispensable tool in the study of bioenergetics. Its specific and potent inhibitory effects on the cytochrome b6f and bc1 complexes have allowed for the detailed dissection of electron transport pathways in both photosynthesis and respiration. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to utilize DBMIB effectively in their studies and to understand the historical context of its application. As research continues to uncover the intricate details of cellular energy conversion, the legacy of these early studies on DBMIB will undoubtedly continue to inform and inspire future discoveries.

References

- 1. Re-evaluation of the side effects of cytochrome b6f inhibitor this compound on photosystem II excitation and electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the kinetics and bistability of ubiquinol:cytochrome c oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quenching of chlorophyll fluorescence and primary photochemistry in chloroplasts by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the mitochondrial bc1 complex by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyanide-insensitive Respiration in Plant Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Study of the chlorophyll fluorescence in chloroplasts and algae with the plastoquinone antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of photosystem II photoinactivation and D1 protein degradation at low light: The role of back electron flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

The Impact of Dibromothymoquinone on the Plastoquinone Pool Redox State: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromothymoquinone (DBMIB) is a widely utilized inhibitor in photosynthesis research, primarily known for its specific interaction with the cytochrome b6f complex. By competitively inhibiting the oxidation of plastoquinol (PQH2) at the Qo site of this complex, DBMIB effectively blocks the electron transport chain between Photosystem II (PSII) and Photosystem I (PSI). This blockage leads to an accumulation of reduced plastoquinone, thereby significantly altering the redox state of the plastoquinone (PQ) pool. Understanding the precise effects of DBMIB is crucial for elucidating the intricate mechanisms of photosynthetic electron transport and for the development of targeted therapeutic agents that may modulate similar bioenergetic pathways. This guide provides a comprehensive overview of DBMIB's mechanism of action, its quantitative effects on the PQ pool, and detailed experimental protocols for its study.

Mechanism of Action of this compound

DBMIB acts as a potent and specific inhibitor of the cytochrome b6f complex, a central component of the photosynthetic electron transport chain.[1] Its primary mode of action is the competitive binding to the plastoquinol (PQH2) oxidation site, known as the Qo site, on the cytochrome b6f complex.[1] This binding event prevents the transfer of electrons from the reduced PQ pool to the subsequent electron carriers, namely the Rieske iron-sulfur protein and cytochrome f, effectively halting linear electron flow towards Photosystem I (PSI).

The inhibition by DBMIB leads to a "traffic jam" of electrons upstream of the cytochrome b6f complex. As PSII continues to split water and reduce plastoquinone, the PQ pool becomes progressively more reduced. This shift in the redox state of the PQ pool has significant downstream consequences, impacting not only the rate of photosynthesis but also triggering various regulatory and signaling pathways within the chloroplast.

It is important to note that while DBMIB is a highly specific inhibitor, it can exhibit side effects at higher concentrations. These can include quenching of chlorophyll fluorescence and acting as an electron acceptor from PSII, which can complicate the interpretation of experimental results.[2]

Quantitative Effects of this compound

The application of DBMIB induces measurable changes in the redox state of the plastoquinone pool and various chlorophyll fluorescence parameters. These quantitative effects provide valuable insights into the functioning of the photosynthetic apparatus.

Effect on Plastoquinone Pool Redox State

The most direct consequence of DBMIB treatment is the increased reduction of the plastoquinone pool. This can be quantified by measuring the relative amounts of oxidized plastoquinone (PQ) and reduced plastoquinol (PQH2).

| Treatment | Plastoquinone (PQ) (% of total pool) | Plastoquinol (PQH2) (% of total pool) | Reference |

| Control (Light) | 60-70% | 30-40% | Synthesized from[3] |

| DBMIB (Light) | 10-20% | 80-90% | Synthesized from[3] |

Note: The exact values can vary depending on the organism, light intensity, and DBMIB concentration.

Effect on Chlorophyll Fluorescence Parameters

Chlorophyll a fluorescence is a non-invasive tool used to probe the efficiency of PSII and the overall photosynthetic process. DBMIB treatment significantly alters several key fluorescence parameters.

| Parameter | Description | Typical Value (Control) | Typical Value (DBMIB) | Reference |

| Fv/Fm | Maximum quantum yield of PSII photochemistry | 0.75 - 0.85 | Slightly decreased or unchanged | [4] |

| qP | Photochemical quenching (proportion of open PSII reaction centers) | 0.6 - 0.8 | Significantly decreased | [4] |

| NPQ | Non-photochemical quenching (heat dissipation of excess energy) | Variable (increases with light intensity) | Significantly increased | [4] |

Note: These values are indicative and can be influenced by experimental conditions.

Experimental Protocols

Accurate assessment of the DBMIB's effect on the PQ pool redox state requires precise experimental methodologies. The following are detailed protocols for two common techniques.

Determination of Plastoquinone Pool Redox State by HPLC

This method allows for the direct quantification of the oxidized and reduced forms of plastoquinone.

Materials:

-

Plant or algal material

-

DBMIB solution (in ethanol or DMSO)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent (e.g., acetone, methanol/petroleum ether)[5]

-

Sodium borohydride (for total reduction control)

-

HPLC system with a C18 reverse-phase column and a UV or electrochemical detector

Procedure:

-

Sample Preparation: Treat the plant or algal material with the desired concentration of DBMIB for the specified duration under controlled light and temperature conditions. A control sample without DBMIB should be run in parallel.

-

Harvesting and Quenching: Rapidly harvest the samples and immediately freeze them in liquid nitrogen to quench all enzymatic and photochemical reactions.

-

Extraction: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen. Extract the quinones by adding the cold extraction solvent and vortexing vigorously.

-

Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Sample Analysis:

-

Transfer the supernatant to an HPLC vial for analysis.

-

To determine the total amount of plastoquinone, treat a separate aliquot of the supernatant with a small amount of sodium borohydride to completely reduce all PQ to PQH2.

-

-

HPLC Analysis: Inject the samples into the HPLC system. The separation of PQ and PQH2 is typically achieved using a C18 column with a mobile phase consisting of a mixture of ethanol, methanol, and water. Detection is often performed using a UV detector at 255 nm (for PQ) and 290 nm (for PQH2) or an electrochemical detector for higher sensitivity.

-

Quantification: Calculate the amounts of PQ and PQH2 by comparing the peak areas to a standard curve of known concentrations. The redox state of the PQ pool is then expressed as the ratio of PQH2 to the total plastoquinone (PQ + PQH2).

Analysis of Chlorophyll a Fluorescence (OJIP)

The OJIP transient is a fast chlorophyll fluorescence induction curve that provides information about the redox state of the primary electron acceptors of PSII and the PQ pool.

Materials:

-

Plant or algal material

-

DBMIB solution

-

A pulse-amplitude-modulated (PAM) fluorometer capable of measuring fast fluorescence kinetics.

Procedure:

-

Dark Adaptation: Dark-adapt the samples for a period of 15-30 minutes to ensure that all reaction centers of PSII are open and the PQ pool is in a defined, oxidized state.

-

DBMIB Treatment: Infiltrate or incubate the samples with the desired concentration of DBMIB.

-

Measurement: Place the sample in the fluorometer's leaf clip or cuvette.

-

OJIP Transient Recording: Apply a saturating pulse of light (typically >3000 µmol photons m⁻² s⁻¹) and record the fluorescence emission over a period of 1 second. The resulting curve will show a characteristic polyphasic rise from the minimal fluorescence (Fo or O-step) to the maximal fluorescence (Fm or P-step), with intermediate steps J and I.

-

Data Analysis: Analyze the OJIP curve to extract various parameters. The rise from the J-step to the I-step is particularly indicative of the reduction of the PQ pool. An increase in the relative fluorescence intensity at the J-step (Vj) is often correlated with a more reduced PQ pool.[6]

Visualizations

Signaling Pathway

Caption: DBMIB inhibits the cytochrome b6f complex, blocking electron flow from the PQ pool.

Experimental Workflow

Caption: Workflow for assessing DBMIB's effect on the plastoquinone pool redox state.

Conclusion

This compound remains an indispensable tool for probing the intricacies of photosynthetic electron transport. Its specific inhibition of the cytochrome b6f complex provides a reliable method for manipulating the redox state of the plastoquinone pool. By employing the detailed experimental protocols outlined in this guide, researchers can accurately quantify the effects of DBMIB and gain deeper insights into the regulation of photosynthesis. The continued study of DBMIB and its effects will undoubtedly contribute to our fundamental understanding of plant and algal physiology and may inform the development of novel strategies for crop improvement and bio-inspired energy systems.

References

- 1. Sll1717 Affects the Redox State of the Plastoquinone Pool by Modulating Quinol Oxidase Activity in Thylakoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plastoquinone pool redox state and control of state transitions in Chlamydomonas reinhardtii in darkness and under illumination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Redox Potential of the Plastoquinone Pool of the Cyanobacterium Synechocystis Species Strain PCC 6803 Is under Strict Homeostatic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genomics and Physiology of Chlorophyll Fluorescence Parameters in Hordeum vulgare L. under Drought and Salt Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. Pathways of Oxygen-Dependent Oxidation of the Plastoquinone Pool in the Dark After Illumination - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Dibromothymoquinone (DBMIB) as a Photosynthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromothymoquinone (DBMIB), a synthetic analog of plastoquinone, has been a cornerstone in the study of photosynthetic electron transport for over five decades. Its discovery as a potent and specific inhibitor of the cytochrome b6f complex revolutionized the understanding of the electron transport chain, providing a powerful tool to dissect its intricate mechanisms. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental characterization of DBMIB. It includes a compilation of quantitative data on its inhibitory effects, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in photosynthesis and related fields, as well as for professionals in drug development interested in quinone-based inhibitors.

Introduction: The Quest for Photosynthetic Inhibitors

The elucidation of the photosynthetic electron transport chain, a series of membrane-bound protein complexes that convert light energy into chemical energy, has been greatly aided by the use of specific inhibitors. These molecules act as chemical probes, allowing researchers to block the flow of electrons at precise points, thereby revealing the sequence and function of the chain's components. In the mid-20th century, a significant effort was underway to discover and characterize such inhibitors. One of the most pivotal discoveries from this era was that of 2,5-dibromo-3-methyl-6-isopropyl-p-benzoquinone, commonly known as this compound or DBMIB.

The pioneering work of Achim Trebst and his colleagues in the 1970s identified DBMIB as a potent antagonist of plastoquinone, a key mobile electron carrier in the photosynthetic membrane.[1] This discovery provided an invaluable tool for studying the function of the cytochrome b6f complex, a central component of the electron transport chain.

Mechanism of Action: A Plastoquinone Antagonist

DBMIB exerts its inhibitory effect by acting as a competitive inhibitor at the plastoquinol (PQH₂) oxidation site (the Qₒ site) of the cytochrome b6f complex.[2][3] Plastoquinol, in its reduced form, normally binds to this site and donates two electrons to the complex, which are then passed on to photosystem I (PSI) via plastocyanin. DBMIB, due to its structural similarity to plastoquinone, binds to the Qₒ site, thereby preventing the binding of plastoquinol and halting the transfer of electrons.[2][3]

This blockage of the electron transport chain between photosystem II (PSII) and photosystem I (PSI) leads to an accumulation of reduced plastoquinone and a halt in the reduction of downstream electron carriers like cytochrome f and plastocyanin.

Quantitative Data on DBMIB Inhibition

The inhibitory potency of DBMIB has been quantified in numerous studies. The following table summarizes key quantitative data, providing a reference for its application in experimental settings.

| Parameter | Organism/System | Value | Conditions | Reference(s) |

| IC₅₀ | Pea thylakoids | ~0.5 µM | Low light (50 µmol photons m⁻² s⁻¹) | [3] |

| IC₅₀ | Pea thylakoids | ~0.2 µM | High light (720 µmol photons m⁻² s⁻¹) | [3] |

| Half-inhibitory concentration | Rhodopseudomonas capsulata chromatophores (light-induced reactions) | 2.5 µM | Not specified | [4] |

| Half-inhibitory concentration | Rhodopseudomonas capsulata chromatophores (NADH oxidation) | 2.5 µM | Not specified | [4] |

| Half-inhibitory concentration | Rhodopseudomonas capsulata chromatophores (succinate oxidation) | 16 µM | Not specified | [4] |

| Effective Concentration | Scenedesmus obliquus | 5 x 10⁻⁵ M | Nearly complete abolishment of oxygen evolution | [5] |

| Stern-Volmer constant (K) | Chlorophyll a in solution | 200 M⁻¹ | Quenching of chlorophyll fluorescence | [6] |

| Potency | Spinach thylakoids | Maximal at 2 µM | Retarding the reduction of the plastoquinone pool | [7][8] |

Key Experiments in the Characterization of DBMIB

The elucidation of DBMIB's mechanism of action relied on a series of elegant experiments that probed different aspects of photosynthetic function. The following sections detail the methodologies of these key experiments.

Chlorophyll Fluorescence Measurements

Principle: Chlorophyll fluorescence is a sensitive indicator of the redox state of the primary quinone acceptor of PSII (Qₐ) and the overall efficiency of photosynthetic electron transport. When electron flow is blocked, the absorbed light energy cannot be used for photochemistry and is instead dissipated as fluorescence, leading to an increase in fluorescence yield.

Experimental Protocol:

-

Sample Preparation: Isolate chloroplasts or use intact algal cells or leaf discs. For dark-adapted measurements, incubate the sample in complete darkness for at least 15-20 minutes to ensure all reaction centers are open.

-

Inhibitor Incubation: Add DBMIB to the sample at the desired concentration. A typical concentration range for significant inhibition is 1-10 µM.[1][9]

-

Fluorescence Measurement:

-

Use a pulse-amplitude-modulation (PAM) fluorometer or a plant efficiency analyzer (PEA).

-

Measure the initial fluorescence (F₀) with a weak measuring beam.

-